Cas no 397843-71-9 ((3-(Phenylcarbamoyl)phenyl)boronic acid)

3-(フェニルカルバモイル)フェニルボロン酸は、有機合成や医薬品開発において有用なボロン酸誘導体です。この化合物は、スズキ・宮浦カップリング反応などのクロスカップリング反応において優れた反応性を示し、芳香族化合物の効率的な構築を可能にします。特に、フェニルウレア構造を有するため、分子内の水素結合形成能が高く、標的分子との特異的な相互作用が期待できます。また、ボロン酸基の特性を活かしたセンサー材料や高分子材料への応用も研究されています。高い純度と安定性を備えており、実験室規模から工業的プロセスまで幅広く利用可能です。

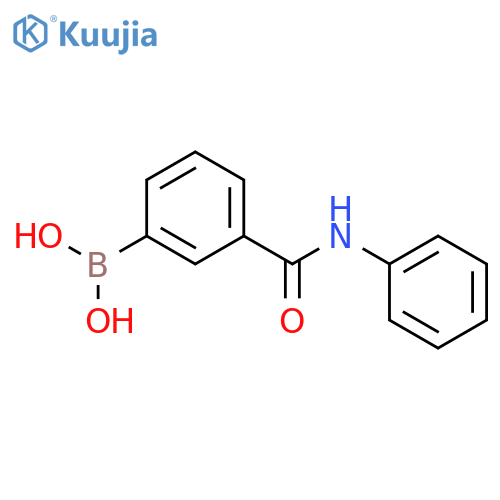

397843-71-9 structure

商品名:(3-(Phenylcarbamoyl)phenyl)boronic acid

CAS番号:397843-71-9

MF:C13H12BNO3

メガワット:241.050283432007

MDL:MFCD04115711

CID:68002

PubChem ID:10890044

(3-(Phenylcarbamoyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-(Phenylcarbamoyl)phenyl)boronic acid

- (3-Phenylaminocarbonylphenyl)Boronic Acid

- 3-Phenylcarbamoylbenzeneboronic acid

- [3-(phenylcarbamoyl)phenyl]boronic acid

- 3-Phenylaminocarbonylphenylboronic acid

- 3-(Phenylcarbamoyl)benzeneboronic acid

- Boronicacid, [3-[(phenylamino)carbonyl]phenyl]- (9CI)

- 3-(phenylcarbamoyl)phenylboronic acid

- Boronic acid, [3-[(phenylamino)carbonyl]phenyl]-

- (3-PHENYLAMINOCARBONYL)BENZENEBORONIC ACID

- ZFEJFNWZHUMGRH-UHFFFAOYSA-N

- AM86933

- AB20450

- BC001943

- ST24034283

- X135

- PS-9423

- A22904

- BP-11437

- DTXSID40447319

- AKOS015840713

- 397843-71-9

- (3-phenylaminocarbonylphenyl)boronic acid, AldrichCPR

- 3-(Phenylcarbamoyl)phenylboronicacid

- I12207

- SCHEMBL1933481

- CS-0174531

- MFCD04115711

- FT-0690170

-

- MDL: MFCD04115711

- インチ: 1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H,(H,15,16)

- InChIKey: ZFEJFNWZHUMGRH-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C(B(O[H])O[H])=C1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 241.09100

- どういたいしつりょう: 241.0910234g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6

じっけんとくせい

- 色と性状: イエロー結晶粉末

- 密度みつど: 1.28

- ゆうかいてん: 250-260°C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.623

- PSA: 69.56000

- LogP: 0.69170

(3-(Phenylcarbamoyl)phenyl)boronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:室温貯蔵

(3-(Phenylcarbamoyl)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-(Phenylcarbamoyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0084-1G |

(3-(phenylcarbamoyl)phenyl)boronic acid |

397843-71-9 | 95% | 1g |

¥ 745.00 | 2023-04-13 | |

| TRC | P319605-100mg |

(3-(Phenylcarbamoyl)phenyl)boronic Acid |

397843-71-9 | 100mg |

$ 80.00 | 2022-06-03 | ||

| abcr | AB150686-10 g |

(3-Phenylaminocarbonylphenyl)boronic acid; 97% |

397843-71-9 | 10g |

€457.00 | 2023-05-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-261105-500 mg |

(3-Phenylaminocarbonyl)benzeneboronic acid, |

397843-71-9 | 500MG |

¥2,076.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-261105-500mg |

(3-Phenylaminocarbonyl)benzeneboronic acid, |

397843-71-9 | 500mg |

¥2076.00 | 2023-09-05 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52612-1g |

3-Phenylcarbamoylbenzeneboronic acid, 97% |

397843-71-9 | 97% | 1g |

¥5890.00 | 2023-03-18 | |

| eNovation Chemicals LLC | D508595-1g |

(3-(PhenylcarbaMoyl)phenyl)boronic acid |

397843-71-9 | 97% | 1g |

$435 | 2024-05-24 | |

| Fluorochem | 219650-5g |

3-(Phenylcarbamoyl)phenyl)boronic acid |

397843-71-9 | 95% | 5g |

£400.00 | 2022-02-28 | |

| Apollo Scientific | OR13127-1g |

3-(Phenylcarbamoyl)benzeneboronic acid |

397843-71-9 | 1g |

£60.00 | 2023-05-18 | ||

| Chemenu | CM136880-5g |

(3-(Phenylcarbamoyl)phenyl)boronic acid |

397843-71-9 | 97% | 5g |

$401 | 2023-02-02 |

(3-(Phenylcarbamoyl)phenyl)boronic acid 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

397843-71-9 ((3-(Phenylcarbamoyl)phenyl)boronic acid) 関連製品

- 330793-45-8((4-(Phenylcarbamoyl)phenyl)boronic acid)

- 397843-80-0(4-Benzamidophenylboronic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:397843-71-9)(3-(Phenylcarbamoyl)phenyl)boronic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):287.0/1005.0